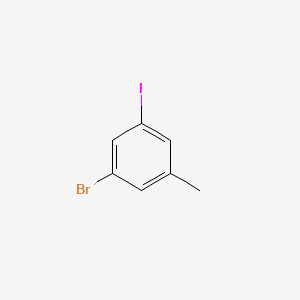

1-Bromo-3-iodo-5-methylbenzene

Description

Significance of Polyhalogenated Aromatics in Organic Synthesis

Polyhalogenated aromatic hydrocarbons are organic compounds that contain multiple halogen atoms attached to an aromatic ring. mdpi.com These compounds serve as versatile building blocks in organic synthesis, primarily due to the ability of the halogen atoms to act as leaving groups in various cross-coupling reactions and nucleophilic substitutions. chemimpex.com The presence of different halogens on the same aromatic core, as seen in 1-bromo-3-iodo-5-methylbenzene, allows for selective reactions, where one halogen can be targeted for a specific transformation while leaving the other intact for subsequent functionalization. This chemoselectivity is crucial for the efficient construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The differential reactivity of carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) is a key factor exploited in these synthetic strategies.

Historical Context of Substituted Benzene (B151609) Chemistry

The journey to understanding substituted benzenes began with the discovery of benzene itself by Michael Faraday in 1825. iptsalipur.org However, its cyclic structure with alternating double bonds was a puzzle that perplexed chemists for decades. In 1865, August Kekulé proposed his revolutionary ring structure for benzene, a cornerstone in the development of aromatic chemistry. wikipedia.orgu-tokyo.ac.jp This model explained the existence of only one isomer for monosubstituted benzenes. iptsalipur.orgyoutube.com

The subsequent challenge was to understand the orientation of substituents in disubstituted benzenes. In 1867, Wilhelm Körner introduced the terms ortho-, meta-, and para- to distinguish between these isomers. wikipedia.org This nomenclature was later applied to benzene by Viktor Meyer in 1870. wikipedia.org The development of electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, further expanded the ability to create a vast array of substituted benzene derivatives, laying the groundwork for the synthesis of complex molecules like this compound. iptsalipur.org The advent of modern wave mechanics and theories like Hückel's rule in 1931 provided a deeper understanding of aromaticity and the reactivity of these compounds. acs.org

Unique Reactivity Profile of Ortho/Meta/Para Dihalogenated Toluene (B28343) Derivatives

Dihalogenated toluene derivatives exhibit a rich and varied reactivity profile governed by the nature and relative positions of the halogen and methyl substituents. The methyl group is an activating, ortho-, para- directing group, while halogens are deactivating yet also ortho-, para- directing. In this compound, the substituents are in a meta relationship to each other.

The presence of two different halogens introduces a significant element of chemoselectivity. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, making the iodine atom a better leaving group in cross-coupling reactions like Suzuki-Miyaura, Stille, and Ullmann-type couplings. This allows for the selective functionalization at the iodine-bearing position while the bromine atom remains available for a subsequent, different coupling reaction under harsher conditions.

The steric hindrance provided by the substituents also plays a role in directing incoming reagents. For instance, in ortho-substituted dihalogenated toluenes, the steric bulk can influence which halogen is more accessible for reaction. The electronic effects of the halogens, being electron-withdrawing through induction but electron-donating through resonance, further modulate the reactivity of the aromatic ring towards electrophilic substitution.

Research Landscape and Future Directions for Bromo-Iodo-Methylbenzene Systems

Current research on bromo-iodo-methylbenzene systems and other polyhalogenated aromatics is largely focused on developing new and more efficient catalytic systems for site-selective functionalization. acs.org This includes the use of specialized ligands and additives to control the regioselectivity of cross-coupling reactions, even with identical halogen atoms. acs.org

Future research will likely continue to explore novel methods for the direct C-H functionalization of these molecules, bypassing the need for pre-installed halogen handles. rsc.org The development of more sustainable and environmentally benign synthetic routes, perhaps utilizing photocatalysis or other green chemistry principles, is also a significant area of interest. d-nb.info Furthermore, the unique electronic properties imparted by the heavy halogen atoms make these compounds candidates for applications in materials science, such as in the synthesis of organic light-emitting diodes (OLEDs) and other functional materials. smolecule.com As our understanding of the subtle interplay of steric and electronic effects in these systems deepens, so too will the ability to design and synthesize novel, complex molecules with tailored properties.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrI alfa-chemistry.com |

| Molecular Weight | 296.93 g/mol nih.govalfa-chemistry.com |

| IUPAC Name | This compound nih.gov |

| CAS Number | 116632-38-3 nih.gov |

| Density | 2.062 g/cm³ alfa-chemistry.comechemi.com |

| Boiling Point | 268.1 °C at 760 mmHg alfa-chemistry.comechemi.com |

| Flash Point | 115.9 °C alfa-chemistry.comechemi.com |

| Refractive Index | 1.636 echemi.com |

| XLogP3 | 3.6 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNMQLWBTZQNAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697110 | |

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-38-3 | |

| Record name | 1-Bromo-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 3 Iodo 5 Methylbenzene and Its Precursors

Regioselective Synthesis Strategies for Methyl-Bromo-Iodo Substituted Benzenes

The regioselective synthesis of asymmetrically substituted benzenes like 1-bromo-3-iodo-5-methylbenzene is a complex task that hinges on the precise control of electrophilic aromatic substitution (EAS) reactions or the use of modern cross-coupling technologies. The primary challenge lies in overcoming the natural directing effects of the substituents to install the incoming groups at the desired meta positions.

The sequence in which substituents are introduced onto a benzene (B151609) ring is critical for the successful synthesis of a specific polysubstituted isomer. In the case of this compound, a retrosynthetic analysis reveals that a linear, stepwise halogenation of toluene (B28343) or its derivatives is synthetically unviable. Both the methyl group and the halogen substituents (bromine, iodine) are ortho-, para-directors in electrophilic aromatic substitution reactions. masterorganicchemistry.comorganicchemistrytutor.com Therefore, attempting to introduce an iodine or bromine atom onto 3-bromotoluene (B146084) or 3-iodotoluene (B1205562) would result in substitution at the positions ortho and para to the existing groups (positions 2, 4, and 6), not the desired position 5.

A more effective and widely employed strategy involves the use of a diazonium salt intermediate derived from a strategically substituted aniline. A highly regioselective route to this compound starts with the precursor 3-bromo-5-methylaniline (B1274160). The synthesis proceeds via the following key steps:

Diazotization : The amino group of 3-bromo-5-methylaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

Sandmeyer-type Reaction : The resulting diazonium salt is then treated with a solution of potassium iodide (KI). In this step, the diazonium group (-N₂⁺) is replaced by an iodine atom, yielding the final product, this compound, with high regioselectivity.

This pathway's success is contingent on the availability of the 3-bromo-5-methylaniline precursor. A plausible, albeit lengthy, synthesis for this precursor can be designed starting from 3,5-dinitrotoluene (B12062):

Selective Reduction : One of the two nitro groups of 3,5-dinitrotoluene is selectively reduced to an amine using a reagent such as sodium sulfide (B99878) (Zinin reduction), yielding 5-methyl-3-nitroaniline.

Sandmeyer Reaction : The amino group of 5-methyl-3-nitroaniline is diazotized and subsequently replaced with bromine using copper(I) bromide (CuBr) to form 1-bromo-3-methyl-5-nitrobenzene.

Final Reduction : The remaining nitro group is reduced to an amine using standard methods, such as tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/Pd), to give the key precursor, 3-bromo-5-methylaniline.

This multi-step approach highlights how the order of reactions and functional group transformations are strategically manipulated to achieve the desired substitution pattern, which is inaccessible through direct substitution methods.

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is governed by the electronic properties of the substituent(s) already present. chemistrytalk.org These groups influence both the reaction rate and the position of the new substitution (regioselectivity). chemistrytalk.orglumenlearning.com The substituents pertinent to the synthesis of this compound are the methyl, bromo, and iodo groups.

Methyl Group (-CH₃) : The methyl group is an alkyl group that donates electron density to the benzene ring primarily through an inductive effect and hyperconjugation. This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. It is therefore classified as an activating group . By donating electron density, it stabilizes the positively charged carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. This stabilization is most effective when the electrophile attacks at the ortho or para positions, making the methyl group an ortho-, para-director . masterorganicchemistry.com

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Electron Donating (+I) | N/A (Hyperconjugation) | Activating | Ortho, Para |

| -Br (Bromo) | Electron Withdrawing (-I) | Electron Donating (+M) | Deactivating | Ortho, Para |

| -I (Iodo) | Electron Withdrawing (-I) | Electron Donating (+M) | Deactivating | Ortho, Para |

Retrosynthetic analysis is an essential tool for planning the synthesis of complex molecules like this compound. researchgate.netlibretexts.org It involves mentally deconstructing the target molecule into simpler precursors, a process known as disconnection. pressbooks.pubopenstax.org

Applying this strategy to this compound:

Initial Disconnections : One might first consider disconnecting the carbon-halogen or carbon-methyl bonds as the final synthetic step.

C-I Bond Disconnection : This suggests the iodination of 3-bromo-5-methylbenzene (m-bromotoluene). However, the forward reaction is problematic. The methyl and bromo groups are both ortho-, para-directors, meaning iodination would occur at positions 2, 4, and 6, not the required position 1 (equivalent to 5). This route is therefore discarded.

C-Br Bond Disconnection : This implies the bromination of 3-iodo-5-methylbenzene (m-iodotoluene). For the same reason as above, this route is not regioselective for the desired product.

C-CH₃ Bond Disconnection : This would involve a Friedel-Crafts methylation of 1-bromo-3-iodobenzene (B1265593). Again, the ortho-, para-directing nature of the halogens would direct the incoming methyl group to positions 2, 4, or 6, making this path unsuitable.

Functional Group Interconversion (FGI) : Since direct C-H functionalization fails, the next step is to consider Functional Group Interconversion. A powerful FGI in aromatic chemistry is the conversion of an amino group (-NH₂) into a wide range of substituents via a diazonium salt. The C-I bond can be readily formed by treating a diazonium salt with potassium iodide.

FGI Disconnection : This leads to a diazonium salt, which in turn points to 3-bromo-5-methylaniline as a key precursor. This is a promising disconnection because the forward reaction (diazotization followed by iodination) is a well-established, high-yielding, and regioselective process.

Retrosynthesis of the Precursor : The analysis now focuses on a viable synthesis for 3-bromo-5-methylaniline, as detailed in section 2.1.1. This systematic, backward-looking approach allows the chemist to identify and discard flawed synthetic routes early and converge on a logical and practical pathway. libretexts.orgopenstax.org

Directing Effects of Substituents (Methyl, Bromine, Iodine) on Electrophilic Aromatic Substitution (EAS)

Selective Halogenation Approaches for Alkyl-Substituted Aromatics

The halogenation of alkyl-substituted aromatics like toluene can be directed to two distinct locations: the aromatic ring (nuclear halogenation) or the alkyl side-chain (benzylic halogenation). The choice of reagents and reaction conditions determines the outcome.

Nuclear halogenation involves the substitution of a hydrogen atom on the aromatic ring with a halogen via an electrophilic aromatic substitution (EAS) mechanism. researchgate.net

Standard Conditions : Traditional methods involve reacting the aromatic compound with a molecular halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as an iron(III) halide (FeBr₃ or FeCl₃). Iodination typically requires an oxidizing agent (e.g., HNO₃, H₂O₂) to generate the electrophilic iodine species from I₂. researchgate.net

Regioselectivity : For toluene and other alkylbenzenes, the alkyl group directs incoming electrophiles to the ortho and para positions. This results in a mixture of products, with the para isomer often favored due to reduced steric hindrance. rsc.org

Advanced Protocols : Modern research focuses on developing catalysts to improve regioselectivity. For instance, certain iron-based catalysts have been shown to favor ortho-halogenation of anilines and related compounds under specific conditions. nih.gov The choice of solvent can also influence the product distribution in some chlorination reactions. researchgate.net

| Reaction | Reagent System | Typical Conditions | Major Product(s) from Toluene |

| Bromination | Br₂ / FeBr₃ | Dark, room temp. | o-Bromotoluene, p-Bromotoluene |

| Chlorination | Cl₂ / FeCl₃ | Dark, room temp. | o-Chlorotoluene, p-Chlorotoluene |

| Iodination | I₂ / HNO₃ (or other oxidant) | Heat | o-Iodotoluene, p-Iodotoluene |

Benzylic halogenation introduces a halogen atom onto the carbon of the alkyl group directly attached to the aromatic ring. This reaction proceeds through a free-radical chain mechanism, not EAS, and is favored under conditions that promote radical formation. jove.com

Conditions and Reagents : This transformation is typically initiated by UV light or the addition of a radical initiator like dibenzoyl peroxide or AIBN. researchgate.net The most common reagent for selective monobromination at the benzylic position is N-Bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride (CCl₄), a reaction known as Wohl-Ziegler bromination. jove.comjove.com N-Chlorosuccinimide (NCS) can be used for chlorination. mdpi.com

Mechanism : The reaction mechanism involves three stages:

Initiation : The radical initiator decomposes (or UV light provides energy) to form initial radicals.

Propagation : A bromine radical abstracts a hydrogen atom from the benzylic position of toluene. This is the rate-determining step and is highly selective because the resulting benzyl (B1604629) radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This stabilized radical then reacts with Br₂ (or NBS) to form benzyl bromide and a new bromine radical, which continues the chain.

Termination : Two radicals combine to end the chain reaction.

Significance : The high regioselectivity for the benzylic position is a direct consequence of the stability of the benzylic radical intermediate. jove.com This reaction is synthetically valuable as it installs a functional group on the side chain, which can then be used in subsequent nucleophilic substitution or elimination reactions. jove.com

| Halogenation Type | Reaction | Reagents & Conditions | Product from Toluene |

| Nuclear | Electrophilic Aromatic Substitution | Br₂ / FeBr₃, Dark | Mixture of o/p-Bromotoluene |

| Benzylic | Free-Radical Substitution | NBS, UV light or Initiator | Benzyl bromide |

Regioselective Nuclear Halogenation Protocols

Metal-Mediated and Catalyzed Synthetic Routes

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-halogen bonds with high efficiency and selectivity. Catalysts based on copper, palladium, nickel, and iron are instrumental in these transformations, facilitating reactions that are otherwise challenging. frontiersin.orgbeilstein-journals.orgchemistryviews.org

Halogen exchange, often referred to as the aromatic Finkelstein reaction, is a powerful method for converting more readily available aryl halides into others that may be more reactive or desired for a specific target. frontiersin.org Aryl iodides, for instance, are typically more reactive in cross-coupling reactions than the corresponding bromides or chlorides. frontiersin.orgmdma.ch

The conversion of an aryl bromide to an aryl iodide is a synthetically valuable transformation. This can be a key step in producing this compound from a precursor like 3,5-dibromotoluene (B156392).

Copper-Catalyzed Methods: Copper complexes have been shown to be remarkable promoters for the aromatic Finkelstein reaction. frontiersin.org Early examples required harsh conditions, such as high temperatures (>150 °C) and polar solvents like HMPA, using an excess of copper(I) iodide. frontiersin.orgmdma.ch A significant advancement was reported by the Buchwald group, who developed a milder and more general protocol. mdma.chorganic-chemistry.org This method utilizes catalytic amounts of copper(I) iodide (CuI) with a diamine ligand, such as (±)-trans-N,N′-dimethyl-1,2-cyclohexanediamine, and sodium iodide (NaI) as the iodine source. frontiersin.orgorganic-chemistry.org The reaction proceeds smoothly in solvents like dioxane at 110 °C, converting a variety of aryl bromides to their corresponding iodides in excellent yields. frontiersin.orgorganic-chemistry.org This system tolerates a wide range of functional groups and can be applied to heteroaryl bromides as well. mdma.chorganic-chemistry.org The success of this method depends on a combination of factors, including the choice of ligand, solvent, and the solubility of the halide salt. mdma.chorganic-chemistry.org A domino halogen exchange-cyanation process, also catalyzed by copper, further illustrates the utility of in-situ generation of reactive aryl iodides from aryl bromides. frontiersin.orgacs.orgorganic-chemistry.org

| Catalyst System | Iodine Source | Solvent | Temperature (°C) | Key Features | Reference |

|---|---|---|---|---|---|

| CuI / KI (excess) | KI | HMPA | 160 | Early Ullmann-Goldberg type conditions; harsh. | frontiersin.org |

| 5 mol % CuI / 10 mol % diamine ligand | NaI (2 equiv.) | Dioxane | 110 | Mild, general, tolerates various functional groups. | mdma.chorganic-chemistry.org |

| 10 mol % CuI / 20 mol % KI | KI (as co-catalyst) | Toluene | 110 | Used in a domino exchange-cyanation reaction. | acs.orgorganic-chemistry.org |

Other Metal-Mediated Methods:

Nickel-Catalyzed: Nickel(0) powder can mediate the Finkelstein reaction for aryl bromides. frontiersin.org However, the reaction can be substrate-dependent, sometimes failing to reach completion, and may be complicated by the formation of biaryl side products. frontiersin.orgmdma.ch

Metal-Halogen Exchange: A fundamentally different approach involves metal-halogen exchange using organometallic reagents. wikipedia.org Aryl bromides or iodides react with organolithium compounds (e.g., n-butyllithium) to form aryllithium species, which can then be quenched with an appropriate electrophile. wikipedia.orgresearchgate.net For instance, selective lithiation of one bromine in 3,5-dibromotoluene followed by quenching with an iodine source like I₂ would yield the target compound. Similarly, organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), can facilitate iodine-magnesium exchange efficiently at low temperatures. organic-chemistry.org

While the iodine-bromine exchange is most relevant for the target compound, other exchanges are also well-established. For example, the conversion of aryl chlorides to aryl bromides has been achieved using nickel(II) bromide in DMF under microwave irradiation, albeit in moderate yields. frontiersin.org Palladium and copper catalysts have also been extensively studied for the fluorination of aryl halides. frontiersin.org Photochemical methods involving the reaction of acyl iodides with aryl chlorides and bromides can also result in halogen exchange. researchgate.net

The synthesis of a specific polysubstituted benzene like this compound is often best achieved through a programmed, multi-step sequence rather than a single functionalization of a simpler precursor. This allows for precise control of the substitution pattern.

A logical pathway could start from 3,5-dibromotoluene. This precursor itself can be synthesized from the bromination of toluene. nbinno.com From 3,5-dibromotoluene, a selective, metal-catalyzed monohalogen exchange reaction, such as the copper-catalyzed Finkelstein reaction described previously, could be employed to replace one of the bromine atoms with iodine. mdma.chorganic-chemistry.org

Alternatively, palladium-catalyzed reactions offer powerful tools for programmed synthesis. beilstein-journals.org For example, palladium-catalyzed annulative π-extension reactions build complex aromatic systems through successive intermolecular and intramolecular C-H activation steps. bohrium.com One could envision a strategy starting with a suitably substituted dihalobenzene and performing sequential palladium-catalyzed coupling reactions to introduce the required functionalities in a controlled manner. nih.govthieme-connect.com

Achieving site-selectivity is the primary challenge in synthesizing isomerically pure aromatic compounds. Modern methods increasingly rely on strategies that override the inherent electronic preferences of the aromatic ring.

Directed C-H Functionalization: This strategy utilizes a directing group (DG) covalently attached to the aromatic substrate. The DG coordinates to a transition metal catalyst (e.g., Pd, Ni, Fe, Rh, Cu) and positions it in close proximity to a specific C-H bond (typically ortho), leading to its selective activation and functionalization. beilstein-journals.orgrsc.orgnih.gov This approach allows for functionalization of C-H bonds that would be unreactive in classical electrophilic substitutions. rsc.org While a specific protocol for this compound is not detailed, the strategy is broadly applicable. For example, starting with 3-bromotoluene bearing a directing group at the methyl position or directly on the ring, a palladium or copper catalyst could be directed to iodinate the C5 position. A wide variety of directing groups are effective, including amides, pyridines, and carboxylic acids. beilstein-journals.orgrsc.orgnih.gov

| Directing Group | Metal Catalyst | Halogen Source | Position Functionalized | Reference |

|---|---|---|---|---|

| Pyridine | Copper | NXS | ortho- | beilstein-journals.org |

| Amide | Nickel | NXS | ortho- | rsc.org |

| Cyano | Palladium | NXS* / I2 | ortho- | organic-chemistry.org |

| Benzoic Acids | Palladium | NIS** | ortho- | nih.gov |

| 8-Amidoquinoline | Iron | NBS***/I2 | ortho- | rsc.org |

*NXS = N-halosuccinimide (NCS, NBS, NIS) **NIS = N-iodosuccinimide ***NBS = N-bromosuccinimide

Directed ortho-Lithiation: This is another powerful strategy for regioselective functionalization. A directing metalating group (DMG), typically containing a heteroatom like oxygen or nitrogen, coordinates to an organolithium reagent and directs deprotonation at the adjacent ortho position. core.ac.uk The resulting aryllithium intermediate can then be trapped by an electrophile. Strong directing groups include amides (CONR₂) and sulfonamides (SO₂NR₂), while moderate ones include ethers (OR). The application of this method to synthesize this compound would require a precursor with a suitably placed directing group to facilitate halogenation at the desired position.

Iodine-Bromine Exchange

Programmed Synthesis of Multi-substituted Benzene Derivatives

Metal-Free Synthetic Approaches for Halogenated Aromatics

While metal-catalyzed methods are powerful, metal-free alternatives are attractive for their potentially lower cost and reduced environmental impact. ias.ac.in

The Sandmeyer reaction is a classic and effective method for converting primary aryl amines into aryl halides via the formation of a diazonium salt intermediate. ias.ac.in This reaction can be a viable metal-free route to this compound. The synthesis could begin with a precursor such as 3-amino-5-bromotoluene. Diazotization with an alkyl nitrite or sodium nitrite followed by treatment with an iodine source (e.g., potassium iodide) would yield the target product. acs.orgnih.gov Recent developments have described one-pot, metal-free procedures that avoid the isolation of diazonium salts and proceed under mild conditions. ias.ac.inacs.orgnih.gov One such method involves diazotization followed by halogen abstraction from a source like diiodomethane (B129776) (CH₂I₂). acs.orgnih.gov Another describes a modified Sandmeyer-type reaction for bromination using molecular bromine at ambient temperature. ias.ac.in These approaches represent convenient alternatives to classical, often copper-catalyzed, Sandmeyer conditions. ias.ac.inacs.org

Mechanistic Investigations into the Reactivity of 1 Bromo 3 Iodo 5 Methylbenzene

Differential Reactivity of Bromine and Iodine Substituents in Aromatic Systems

In the realm of aromatic compounds, the nature of the halogen substituent significantly influences the reactivity of the carbon-halogen (C-X) bond. Generally, the reactivity order for halogens in many catalytic processes, particularly palladium-catalyzed cross-couplings, follows the trend I > Br > Cl > F. mdpi.com This hierarchy is primarily attributed to the bond dissociation energies of the C-X bond, where the C-I bond is the weakest and thus most susceptible to cleavage during the oxidative addition step, which is often the rate-determining step in catalytic cycles. uwindsor.ca

For 1-bromo-3-iodo-5-methylbenzene, the iodine atom is the more reactive site. This differential reactivity allows for chemoselective functionalization, where reactions can be directed to the C-I bond while leaving the C-Br bond intact for subsequent transformations. mdpi.comresearchgate.net This principle is fundamental in designing one-pot, multi-reaction sequences for synthesizing complex substituted arenes. The presence of the methyl group at the 5-position also exerts a minor electronic and steric influence, though the intrinsic reactivity difference between iodine and bromine is the dominant factor in determining the initial site of reaction.

The inherent reactivity difference can be exploited in various cross-coupling reactions. For instance, in Sonogashira couplings, the reaction of 1-bromo-3-iodobenzene (B1265593) with an alkyne selectively occurs at the iodo position. researchgate.net Similarly, in Ullmann-type reactions, the superior leaving group ability of iodine makes it the preferred site for coupling.

However, it is important to note that this general reactivity trend can be influenced and sometimes even inverted by several factors, including the choice of catalyst, ligands, and reaction conditions. nih.govrsc.org While the intrinsic bond strength difference provides a baseline for predicting selectivity, the specific reaction environment plays a crucial role in the ultimate outcome.

Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as an excellent substrate to probe the mechanisms of these transformations. The distinct reactivities of the C-I and C-Br bonds allow for a detailed investigation of catalyst selectivity and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed reactions are central to modern organic synthesis. wiley-vch.de The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

With a substrate like this compound, the initial oxidative addition overwhelmingly occurs at the more labile C-I bond. researchgate.net This high chemoselectivity is a cornerstone for the stepwise functionalization of this molecule.

Substrate Scope and Functional Group Tolerance

The substrate scope in palladium-catalyzed cross-coupling reactions is remarkably broad, and high functional group tolerance is a key advantage. nih.govnih.gov Reactions involving this compound and its derivatives can tolerate a wide variety of functional groups on the coupling partner, including esters, ketones, and nitro groups. mdpi.com This tolerance is crucial for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, in Suzuki-Miyaura coupling, arylboronic acids with various substituents can be coupled efficiently. researchgate.net Similarly, Sonogashira coupling allows for the introduction of diverse alkyne moieties. mdpi.com The ability to perform these reactions under mild conditions further enhances their applicability and functional group compatibility. acs.org

Below is a table summarizing the compatibility of various functional groups in palladium-catalyzed cross-coupling reactions.

| Functional Group | Coupling Partner | Reaction Type | Tolerance |

|---|---|---|---|

| Ester | Arylboronic acid | Suzuki-Miyaura | High mdpi.com |

| Nitro | Arylboronic acid | Suzuki-Miyaura | High rsc.org |

| Aldehyde | Alkyl halide | Cross-electrophile | Moderate nih.gov |

| Ketone | Alkyl halide | Negishi | High acs.org |

| Amine | Aryl halide | Buchwald-Hartwig | High nih.gov |

| Alcohol | Aryl halide | Cross-electrophile | High chemrxiv.org |

Ligand Effects on Site Selectivity

While the intrinsic reactivity of the C-X bond is the primary determinant of site selectivity, the choice of ligand in a palladium-catalyzed reaction can exert significant control and, in some cases, even reverse the expected outcome. rsc.orgacs.org Ligands modify the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition and reductive elimination.

Bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines like XPhos, can enhance the reactivity of the catalyst, sometimes enabling the activation of less reactive C-Br or C-Cl bonds. nih.govrsc.org In some systems, specific ligands can promote reaction at a site that is typically less favored. For example, while most ligands will favor reaction at the C-I bond of this compound, carefully designed ligand systems have been shown to invert selectivity in other dihaloarenes. nih.gov This ligand-controlled selectivity is a powerful tool for accessing different constitutional isomers from the same starting material. The mechanism behind this control often involves subtle interactions between the ligand, the substrate, and the palladium catalyst, which can alter the energy landscape of the catalytic cycle. montana.edu

The following table illustrates how different ligands can influence the outcome of cross-coupling reactions.

| Ligand | Catalyst System | Substrate Type | Observed Selectivity |

|---|---|---|---|

| PPh₃, dppf, Xantphos | Pd-catalyzed | Dihalo-N-heteroarene | Favors reaction at C4 over C2 nih.gov |

| P(t-Bu)₃ | Pd-catalyzed | Dihalo-N-heteroarene | Inverts selectivity, favoring C2 nih.gov |

| IPr (NHC ligand) | Pd-catalyzed | Dichloropyridine | Favors reaction at the distal C4 site nih.gov |

| QPhos | Pd-catalyzed | 3,5-dichloropyridazine | Favors reaction at C5 over C3 rsc.org |

| dppf | Pd-catalyzed | 3,5-dichloropyridazine | Favors reaction at C3 over C5 rsc.org |

Influence of Catalyst Speciation (Mononuclear, Clusters, Nanoparticles)

The nature of the active palladium species—whether it is a mononuclear complex, a cluster, or a nanoparticle—can have a profound impact on the catalytic activity and selectivity of a cross-coupling reaction. whiterose.ac.uk Traditionally, the active catalyst in these reactions was believed to be a soluble, mononuclear Pd(0) species. However, recent research has shown that palladium clusters and nanoparticles can also be highly active and, in some cases, lead to different selectivity profiles. whiterose.ac.uk

For example, in the cross-coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor reaction at the C2 position. In contrast, palladium clusters and nanoparticles have been shown to switch the site-selectivity to the C4 position. whiterose.ac.uk This change in selectivity is attributed to the different geometric and electronic properties of the aggregated palladium species compared to their mononuclear counterparts. The formation of these different catalyst species can be influenced by factors such as the Pd:ligand ratio, the presence of stabilizing salts, and the reaction temperature. whiterose.ac.uk Understanding and controlling catalyst speciation is therefore a critical aspect of achieving predictable and selective cross-coupling reactions.

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, represent an older but still highly valuable class of transformations for forming C-C and C-heteroatom bonds. organic-chemistry.org These reactions typically require higher temperatures than their palladium-catalyzed counterparts and are often used for the synthesis of biaryls and diaryl ethers. organic-chemistry.org

In the context of this compound, the Ullmann reaction also displays a preference for the more reactive C-I bond. The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. organic-chemistry.org The reaction of an aryl halide with copper metal or a Cu(I) salt generates an arylcopper species. This species can then react with a second molecule of the aryl halide in an oxidative addition/reductive elimination sequence to form the biaryl product. organic-chemistry.org

While ligand-free conditions are sometimes employed, the use of ligands such as N,N-dimethylglycine or various amino acids can significantly improve the efficiency and scope of copper-catalyzed couplings, allowing them to proceed under milder conditions. nih.gov Copper nanoparticles have also emerged as effective catalysts for these transformations. beilstein-journals.org The reactivity order in these reactions generally mirrors that of palladium-catalyzed processes (I > Br), making selective functionalization of dihaloarenes like this compound feasible.

Nickel-Catalyzed Reactions

Nickel-catalyzed cross-coupling reactions have become a prominent method for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. wisc.eduescholarship.org In the context of this compound, nickel catalysts can selectively activate the carbon-halogen bonds, facilitating coupling with various partners. Mechanistic studies suggest that these reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org

A key aspect of nickel catalysis is its ability to activate the less reactive C-Br bond in the presence of a more reactive C-I bond. nih.gov This selectivity is often controlled by the choice of ligands on the nickel catalyst and the reaction conditions. For instance, in cross-electrophile coupling reactions, a dual catalytic system employing both nickel and another transition metal, like cobalt, can be used to activate both the aryl halide and the coupling partner independently. nih.gov Mechanistic investigations have shown that the nickel catalyst primarily activates the aryl halide, while the co-catalyst activates the other electrophile. nih.gov

The reaction often initiates with the oxidative addition of the Ni(0) complex to the aryl halide. acs.org For this compound, this can selectively occur at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond. The resulting arylnickel(II) intermediate can then undergo further reaction. In some cases, a radical mechanism may be involved, particularly in reductive cross-coupling reactions. rsc.orgacs.org The formation of radical species can be influenced by the use of photoactive electron donor-acceptor (EDA) complexes or by electrochemical methods. escholarship.orgrsc.org

Recent research has also explored nickel-catalyzed reductive cross-coupling reactions of aryl bromides with alkyl iodides, which proceed via a photoactive EDA complex without the need for an external photocatalyst. rsc.org Such methodologies could be applicable to this compound, allowing for the selective coupling at the bromine position with an alkyl iodide.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those with electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer complex intermediate. numberanalytics.com For this compound, which lacks strong electron-withdrawing groups, SNAr reactions are generally less favorable under standard conditions. pressbooks.pub The presence of halogens does deactivate the ring towards electrophilic attack, but they are not typically sufficient to promote SNAr with weak nucleophiles.

The reactivity in SNAr reactions is highly dependent on the nature of the leaving group. masterorganicchemistry.com While the C-I bond is weaker than the C-Br bond, the rate-determining step is usually the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, the relative reactivity of the halogens in this compound in an SNAr reaction would also be influenced by the ability of the halogen to stabilize the intermediate carbanion through its inductive effect.

Under forcing conditions, such as high temperatures or the use of very strong bases, nucleophilic substitution can occur even on unactivated aryl halides. libretexts.org These reactions may proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. pressbooks.publibretexts.org

Transition State Characterization in SNAr Reactions

Computational studies have been employed to characterize the transition states of SNAr reactions. researchgate.netnih.gov These studies can provide insights into the geometry and energy of the transition state, helping to rationalize the observed reactivity and regioselectivity. For this compound, computational analysis could predict which halogen is more likely to be substituted by a given nucleophile by comparing the activation energies for the attack at the C-Br and C-I positions.

Recent research has also provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, without the formation of a stable Meisenheimer intermediate. nih.govquora.com The nature of the mechanism, whether stepwise or concerted, can be influenced by the substrate, nucleophile, leaving group, and solvent. researchgate.net

Substituent Effects on SNAr Reactivity

The substituents on the aromatic ring have a profound effect on the rate and regioselectivity of SNAr reactions. numberanalytics.comcore.ac.uk Electron-withdrawing groups, such as nitro groups, significantly accelerate the reaction by stabilizing the negatively charged Meisenheimer intermediate through resonance and inductive effects. masterorganicchemistry.comnumberanalytics.com

In this compound, the substituents are a methyl group and two halogens. The methyl group is an activating group for electrophilic substitution but has a deactivating effect in SNAr reactions due to its electron-donating nature, which destabilizes the carbanionic intermediate. numberanalytics.com The bromine and iodine atoms are deactivating groups for electrophilic substitution but can have a dual role in SNAr. Their electron-withdrawing inductive effect stabilizes the Meisenheimer complex, while their ability to act as leaving groups is also crucial. masterorganicchemistry.comnumberanalytics.com

The position of the substituents relative to the leaving group is also critical. Electron-withdrawing groups in the ortho and para positions to the leaving group are most effective at stabilizing the intermediate. masterorganicchemistry.com In this compound, the halogens are meta to each other. Theoretical investigations have shown that even in the absence of strong activating groups, factors like steric effects and the potential for hydrogen bonding can influence the activation energy of amination reactions of aryl halides. acs.orgresearchgate.net

Electrophilic Aromatic Substitution (EAS) Reactivity and Regioselectivity

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the substitution of a hydrogen atom with an electrophile. libretexts.orglibretexts.org The reactivity and regioselectivity of EAS are governed by the substituents already present on the aromatic ring. pressbooks.pubuomustansiriyah.edu.iq

In this compound, we have three substituents to consider: a methyl group, a bromine atom, and an iodine atom.

Methyl group (-CH₃): This is an activating group and an ortho, para-director. numberanalytics.com

Bromine (-Br) and Iodine (-I): These are deactivating groups but are also ortho, para-directors. numberanalytics.com

When multiple substituents are present, the directing effects are additive. pressbooks.pubuomustansiriyah.edu.iq The most strongly activating group generally controls the position of the incoming electrophile. masterorganicchemistry.com In this case, the methyl group is the only activating group, while the halogens are deactivating. Therefore, the methyl group will be the primary director for incoming electrophiles.

The available positions for electrophilic attack are C2, C4, and C6.

Position 2: Ortho to the methyl group and ortho to the bromine atom, and meta to the iodine atom.

Position 4: Ortho to the iodine atom and meta to both the methyl and bromine atoms.

Position 6: Ortho to the methyl group and ortho to the iodine atom, and meta to the bromine atom.

Considering the directing effects:

The methyl group directs to positions 2 and 6.

The bromine atom directs to positions 2 and 4.

The iodine atom directs to positions 4 and 6.

Both positions 2 and 6 are activated by the methyl group and directed by one of the halogens. Position 4 is directed by both halogens but is meta to the activating methyl group. Therefore, electrophilic substitution is most likely to occur at positions 2 and 6. Steric hindrance could play a role in favoring one position over the other, although in this case, the steric environments of positions 2 and 6 are similar. xmu.edu.cn

Radical Reaction Mechanisms in Aromatic Systems

Radical reactions provide an alternative pathway for the functionalization of aromatic compounds. For aryl halides like this compound, radical mechanisms can be initiated by various methods, including the use of radical initiators, photolysis, or transition metal catalysts. acs.org

One important radical reaction is the Sᵣₙ1 (substitution, radical-nucleophilic, unimolecular) mechanism. This multi-step chain reaction involves the formation of a radical anion, fragmentation to an aryl radical, and subsequent reaction with a nucleophile. conicet.gov.ar This pathway can be particularly useful for forming C-C and C-heteroatom bonds under conditions where SNAr is not favorable.

The relative reactivity of the C-Br and C-I bonds in this compound under radical conditions would likely favor the cleavage of the weaker C-I bond to form the corresponding aryl radical. This selectivity has been observed in related systems. nih.gov

Another type of radical reaction involves the abstraction of a hydrogen atom from the methyl group, leading to a benzylic radical. This is a common pathway for the functionalization of alkylbenzenes, for example, in allylic bromination using N-bromosuccinimide (NBS). libretexts.org However, the focus here is on reactions involving the aromatic ring itself.

Recent advances in catalysis have also enabled radical-based cross-coupling reactions. For instance, dual catalytic systems can generate radical intermediates from both coupling partners, which then combine to form the final product. nih.govacs.org

Computational Chemistry and Theoretical Studies of 1 Bromo 3 Iodo 5 Methylbenzene

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure and energetics of molecules. For 1-bromo-3-iodo-5-methylbenzene, DFT calculations can elucidate the mechanisms of its various reactions by mapping out the potential energy surface, identifying transition states, and calculating activation energies. researchgate.netmdpi.com

While specific DFT studies exclusively on this compound are not prevalent in publicly accessible literature, the principles are well-established from research on analogous aryl halides. mdpi.combnl.govacs.org Methods like B3LYP or ωB97X-D are commonly employed, often paired with basis sets such as 6-311G(d,p) for lighter atoms and effective core potentials like LANL2DZ for heavier atoms like iodine, to model reaction pathways. mdpi.comcjcatal.com

A key application of DFT is the calculation of activation energies (ΔE‡), which are the energy barriers that must be overcome for a reaction to proceed. There is often a strong correlation between computationally determined activation energies and experimentally observed reaction rates and yields. bnl.govuc.cl Lower activation barriers typically correspond to faster reactions and higher yields.

In a comprehensive study on Ullmann-type coupling reactions of substituted aryl halides, DFT calculations revealed a direct relationship between the activation energy of the rate-limiting step (haloarene activation) and the experimental reaction yields. uc.cl For a molecule like this compound, DFT could be used to predict the relative activation energies for reactions at the C-Br versus the C-I bond. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, it is expected that reactions involving the cleavage of the C-I bond, such as in many cross-coupling reactions, would have a lower activation energy and thus be the favored pathway. bnl.gov

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful method used in conjunction with DFT to analyze reaction barriers. nih.govrsc.org The activation energy (ΔE‡) is decomposed into two major components: the activation strain (ΔE_strain‡) and the interaction energy (ΔE_int‡).

Activation Strain (ΔE_strain‡): This is the energy required to distort the reactants from their ground-state geometries into the geometries they adopt in the transition state. nih.gov

Interaction Energy (ΔE_int‡): This represents the stabilizing interactions (like orbital overlap and electrostatic forces) between the distorted reactants in the transition state. nih.gov

Activation Energies and Reaction Yield Correlations

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of this compound are governed by the interplay of the electronic and steric properties of its three substituents: a bromine atom, an iodine atom, and a methyl group.

The substituents on the benzene (B151609) ring influence its electron density through inductive and resonance effects, which in turn activates or deactivates the ring towards electrophilic or nucleophilic attack. lumenlearning.comlibretexts.org

Methyl Group: The methyl group is an activating group. It donates electron density to the aromatic ring primarily through a positive inductive effect (+I) and hyperconjugation. lumenlearning.comlibretexts.org This increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene. The methyl group is an ortho, para-director.

In this compound, the directing effects of the substituents are reinforcing. All three groups direct incoming electrophiles to the positions ortho and para relative to themselves. This results in strong activation of the C2, C4, and C6 positions for electrophilic attack. In reactions where a halogen acts as a leaving group, such as nucleophilic aromatic substitution or cross-coupling, the greater polarizability and lower bond strength of the C-I bond make iodide a better leaving group than bromide.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -Br | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -I | -I (Withdrawing) | +M (Donating) | Deactivating | Ortho, Para |

| -CH₃ | +I (Donating) | Hyperconjugation | Activating | Ortho, Para |

Steric hindrance refers to the spatial arrangement of atoms and groups, which can impede the approach of a reactant to a particular site. numberanalytics.com In this compound, the substituents at positions 1, 3, and 5 create significant steric bulk.

This has several consequences:

Reduced Reactivity at Substituted Carbons: The carbons directly bonded to the substituents (C1, C3, C5) are sterically shielded.

Hindrance at Ortho Positions: Reactions at the positions ortho to the substituents (C2, C4, C6) can be hindered, especially by large incoming reagents. jove.com For example, substitution is generally not preferred between two groups in a meta-disubstituted ring due to steric crowding. jove.com

Influence on Regioselectivity: When electronic effects predict reactivity at multiple sites (e.g., C2, C4, and C6 are all electronically activated), steric factors can determine the final product distribution. masterorganicchemistry.com Attack at the least hindered position is often favored. Given the relative sizes of the substituents (I > Br > CH₃), the steric environment around each available position (C2, C4, C6) will be different, potentially allowing for regioselective functionalization with appropriate choice of reagents. numberanalytics.comjove.com

Electronic Effects of Halogens and Methyl Group

Predictive Models for Site-Selective Functionalization

Predicting the site of reaction on a complex molecule is a significant challenge in chemical synthesis. nih.gov To address this, computational models have been developed to forecast the regioselectivity of various reactions, including the functionalization of substituted arenes. chemrxiv.orgchemrxiv.org

These models often leverage a combination of DFT, semi-empirical methods, and machine learning. chemrxiv.orgchemrxiv.org For instance, models for electrophilic aromatic substitution can predict the most likely site of reaction by calculating the proton affinity at each potential position; the site with the highest proton affinity is often the most reactive. nih.govrsc.org

More advanced models utilize machine learning algorithms, such as Weisfeiler-Lehman Neural Networks (WLN), trained on large datasets of known reactions. d-nb.inforesearchgate.net These models learn to correlate a molecule's structural features—encoded as a molecular graph—with reactivity and site selectivity. d-nb.info They implicitly account for the complex interplay of steric and electronic effects that a human chemist considers. For this compound, such a model could provide a quantitative prediction for the likelihood of functionalization at each of the C2, C4, and C6 positions under specific reaction conditions, guiding the design of efficient and selective syntheses. nih.gov

Quantum Chemical Characterization of Intermediates and Transition States

A thorough review of available scientific literature and computational chemistry databases reveals a notable absence of specific research focused on the quantum chemical characterization of reaction intermediates and transition states involving this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, including the structures and energies of transient species, dedicated studies on this particular compound have not been published in the accessible domain.

Quantum chemical calculations are instrumental in providing a deep, molecular-level understanding of chemical reactions. For a substituted dihalobenzene like this compound, such studies could offer significant insights into various transformations, for instance:

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck): Theoretical modeling could predict the relative activation barriers for the oxidative addition of a metal catalyst (like palladium) to the C-Br versus the C-I bond. This would help in understanding the chemoselectivity often observed in these reactions. Calculations would typically characterize the geometry and energy of the oxidative addition transition state, as well as any subsequent intermediates in the catalytic cycle.

Lithiation and Grignard Formation: Computational analysis could model the transition states for metal-halogen exchange or deprotonation, predicting the most likely site of reaction. The relative energies of potential organometallic intermediates could also be calculated, providing a thermodynamic basis for the observed regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): In reactions with potent nucleophiles, quantum chemistry could be used to model the Meisenheimer complex, a key intermediate in the SNAr mechanism. The energies of the transition states leading to and from this intermediate would elucidate the reaction kinetics.

Although general principles of physical organic chemistry allow for predictions about the reactivity of this compound, specific quantitative data from quantum chemical calculations—such as activation energies, reaction enthalpies, and the precise geometries of transition states—are currently unavailable in the literature for this compound. The development of such computational models would be a valuable contribution to the field, offering a more detailed picture of its chemical behavior and aiding in the rational design of synthetic routes involving this versatile building block. Future research in this area is required to fill this gap in the scientific record.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

¹H NMR and ¹³C NMR are fundamental one-dimensional NMR experiments that provide critical information about the number and types of protons and carbons in a molecule. In 1-bromo-3-iodo-5-methylbenzene, the aromatic protons and carbons exhibit distinct chemical shifts due to the influence of the bromo, iodo, and methyl substituents. The electron-withdrawing nature of the halogen atoms and the electron-donating effect of the methyl group create a unique electronic environment for each nucleus, leading to a predictable pattern in the NMR spectra.

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The chemical shifts (δ) of the aromatic protons are influenced by the positions of the substituents on the benzene (B151609) ring. Similarly, the ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the methyl carbon and the six aromatic carbons. The carbon atoms directly bonded to the bromine and iodine atoms will have their chemical shifts significantly affected by these heavy atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~21.0 |

| Ar-H (position 2) | 7.5 - 7.7 | 130.0 - 135.0 |

| Ar-H (position 4) | 7.3 - 7.5 | 135.0 - 140.0 |

| Ar-H (position 6) | 7.1 - 7.3 | 125.0 - 130.0 |

| C-Br | - | 122.0 - 125.0 |

| C-I | - | 94.0 - 98.0 |

| C-CH₃ | - | 138.0 - 142.0 |

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

To unambiguously assign the signals observed in the ¹H and ¹³C NMR spectra and to confirm the connectivity of the atoms within the this compound molecule, multi-dimensional NMR techniques are employed. ox.ac.ukoup.commdpi.comscienceopen.com

Correlation Spectroscopy (COSY): This two-dimensional technique establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, helping to determine their relative positions on the benzene ring.

Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. This is invaluable for assigning the signals of the protonated aromatic carbons.

Heteronuclear Multiple-Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbons bonded to the bromine, iodine, and methyl groups, by observing their long-range couplings to the aromatic and methyl protons. ox.ac.ukoup.commdpi.comscienceopen.com

Together, these multi-dimensional NMR experiments provide a comprehensive and detailed picture of the molecular structure, confirming the substitution pattern of the benzene ring in this compound.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a unique "fingerprint" for a specific compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. ethz.ch The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrations within the molecule. For this compound, characteristic FT-IR absorption bands would be expected for:

C-H stretching vibrations: Aromatic C-H stretches typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretches from the methyl group are found around 2950-2850 cm⁻¹.

C=C stretching vibrations: The aromatic ring will exhibit characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. rsc.org

C-H bending vibrations: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern.

C-Br and C-I stretching vibrations: The stretching vibrations of the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region of the spectrum (below 1000 cm⁻¹). The C-Br stretch is expected around 600-500 cm⁻¹, while the C-I stretch appears at even lower wavenumbers, generally between 500-400 cm⁻¹. rsc.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Methyl C-H | Stretching | 2950 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

| C-Br | Stretching | 600 - 500 |

| C-I | Stretching | 500 - 400 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. nih.govacs.org It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide a unique molecular fingerprint. Key features in the Raman spectrum would include:

Aromatic ring breathing modes: These are strong, sharp bands characteristic of the benzene ring.

C-X (X = Br, I) stretching vibrations: The carbon-halogen bonds, being relatively non-polar, often give rise to strong signals in the Raman spectrum. nih.govacs.org

Methyl group vibrations: The symmetric C-H stretching and bending modes of the methyl group are also readily observed.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of this compound, aiding in its unambiguous identification. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

X-Ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. iucr.orgmdpi.com If a suitable single crystal of this compound can be grown, XRD analysis can provide definitive information about its solid-state structure. mdpi.com This includes:

Bond lengths and angles: XRD provides highly accurate measurements of the distances between atoms and the angles between bonds. mdpi.com This data can reveal the effects of the different substituents on the geometry of the benzene ring.

Crystal packing: The analysis reveals how the individual molecules of this compound are arranged in the crystal lattice. This can provide insights into intermolecular interactions, such as halogen bonding or van der Waals forces, which influence the physical properties of the solid.

Conformation: For flexible molecules, XRD can determine the preferred conformation in the solid state.

While obtaining suitable crystals can be a challenge, the data from a successful XRD experiment is considered the "gold standard" for structural elucidation, providing an unambiguous and highly detailed model of the molecule in the solid phase. researchgate.netresearchgate.net

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. studymind.co.uk For this compound (C₇H₆BrI), high-resolution mass spectrometry (HRMS) can determine its exact mass with high precision, confirming its elemental composition.

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecule forms a molecular ion (M⁺•). savemyexams.com A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic M+2 peak. This is due to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly equal natural abundance (50.5% and 49.5%, respectively). whitman.edulibretexts.org This results in two peaks of almost equal intensity for the molecular ion and any bromine-containing fragments, separated by 2 m/z units. savemyexams.commsu.edu Iodine, in contrast, is monoisotopic (¹²⁷I), so it does not contribute to an M+2 peak. whitman.edu

The molecular ion of this compound is unstable and undergoes fragmentation, breaking into smaller, charged fragments. libretexts.orgmsu.edu The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure. Common fragmentation pathways for this compound would involve the loss of the substituents or parts of the molecule as neutral radicals.

Plausible fragmentation pathways include:

Loss of an iodine radical: [M - I]⁺

Loss of a bromine radical: [M - Br]⁺

Loss of a methyl radical: [M - CH₃]⁺

Further fragmentation: Subsequent loss of the remaining halogen or other small molecules.

The table below outlines the expected major ions and their corresponding m/z values in the mass spectrum of this compound.

| Ion/Fragment | Formula | m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺• | [C₇H₆⁷⁹BrI]⁺• | 296 | Shows a characteristic 1:1 isotopic pattern for one Br atom. |

| Molecular Ion [M+2]⁺• | [C₇H₆⁸¹BrI]⁺• | 298 | |

| Fragment [M-CH₃]⁺ | [C₆H₃BrI]⁺ | 281/283 | Loss of the methyl group. |

| Fragment [M-Br]⁺ | [C₇H₆I]⁺ | 217 | Loss of the bromine atom. |

| Fragment [M-I]⁺ | [C₇H₆Br]⁺ | 169/171 | Loss of the iodine atom; shows Br isotopic pattern. |

| Iodine Cation | [I]⁺ | 127 | Direct detection of the iodine cation. |

Spectroscopic Techniques for Mechanistic Insights during Reactions

Understanding the mechanism of a chemical reaction—the detailed step-by-step process of bond breaking and formation—is crucial for optimizing reaction conditions and developing new synthetic methods. Spectroscopic techniques are powerful tools for gaining these mechanistic insights in real-time. numberanalytics.com For a substrate like this compound, which is a prime candidate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), in-situ reaction monitoring is particularly valuable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: On-line NMR reaction monitoring allows chemists to observe the transformation of reactants into products as it happens. magritek.com By setting up a reaction directly within an NMR spectrometer or by using a flow system to pump the reaction mixture through the instrument, spectra can be acquired at regular intervals. beilstein-journals.orgchemrxiv.org

In a typical cross-coupling reaction involving this compound, one would monitor:

The disappearance of the signals corresponding to the protons on the starting aryl halide.

The appearance of new signals corresponding to the protons of the coupled product.

Changes in the signals of the catalyst or ligands, which can provide information about the active catalytic species.

The rate of change in the concentration of reactants and products, determined from the integration of their respective NMR signals, allows for the determination of reaction kinetics. numberanalytics.com Furthermore, under favorable conditions, this method can lead to the detection and characterization of short-lived reaction intermediates, which are critical pieces of evidence for a proposed mechanism. beilstein-journals.org

Other Spectroscopic Methods:

Infrared (IR) and UV-Vis Spectroscopy: These techniques can also be used for reaction monitoring, particularly when there is a significant change in the functional groups (for IR) or the electronic conjugation of the system (for UV-Vis) during the reaction. numberanalytics.com

Isotopic Labeling: The use of isotopically labeled substrates (e.g., using ¹³C) in conjunction with NMR or MS can provide definitive evidence for bond-forming and bond-breaking steps, helping to distinguish between different possible mechanistic pathways.

By combining these spectroscopic approaches with kinetic analysis, chemists can construct a detailed picture of the reaction mechanism, identifying the rate-determining step and any catalytic intermediates involved in the transformation of this compound. numberanalytics.comuzh.ch

Applications of 1 Bromo 3 Iodo 5 Methylbenzene in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures

The primary utility of 1-bromo-3-iodo-5-methylbenzene lies in its capacity to serve as a versatile building block for intricate organic molecules. The presence of both a bromo and an iodo substituent on the toluene (B28343) ring is key to its function. The carbon-iodine bond is more reactive than the carbon-bromine bond, particularly in transition-metal-catalyzed cross-coupling reactions. This difference in reactivity enables chemists to perform sequential and site-selective reactions, introducing different molecular fragments at the 1- and 3-positions of the ring.

This selective reactivity is particularly advantageous in palladium-catalyzed reactions such as the Suzuki, Stille, Negishi, and Sonogashira couplings. nih.govnih.gov For instance, a reaction can be designed to initially target the iodo-substituted position for a carbon-carbon bond formation, leaving the bromo group intact for a subsequent, different coupling reaction. This stepwise approach is fundamental to the convergent synthesis of complex structures, where pre-functionalized fragments are brought together in the final stages of a synthetic sequence.

Research has demonstrated the practical synthesis of this compound itself. In one study, the compound was prepared via an efficient ipso-iodination of 3-bromophenyl boronic acid, showcasing a modern and regioselective method for its production. rsc.org The following table details the characterization of the synthesized compound.

| Property | Value |

| Appearance | Light Yellow Liquid |

| Yield | 96% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.28 (s, 3H), 7.29 (s, 1H), 7.46 (s, 1H), 7.65 (s, 1H) |

| EI-MS (m/z) | [M+H]⁺ = 297.9 |

| Table 1: Characterization data for this compound synthesized via ipso-iodination. rsc.org |

This controlled, sequential reactivity makes this compound a sought-after precursor for creating highly substituted aromatic compounds that are central to various fields of chemical research.

Precursor in Medicinal Chemistry and Drug Discovery

Halogenated organic compounds are of significant interest in medicinal chemistry, and this compound is a valuable precursor in this arena. Its structural framework can be elaborated into more complex molecules that may exhibit biological activity.

The synthesis of new pharmaceutical agents often relies on the construction of a core scaffold that is subsequently decorated with various functional groups to optimize biological activity. Dihaloarenes like this compound are ideal starting points for such endeavors. Through selective cross-coupling reactions, medicinal chemists can introduce a wide array of substituents to build libraries of novel compounds for screening. For example, a patent for aminocyclobutane compounds as potential monoacylglycerol lipase (B570770) modulators lists this compound as a relevant chemical compound, highlighting its utility in the synthesis of potential therapeutics. google.com

The development of radiolabeled compounds for diagnostic imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) is a critical area of medicinal chemistry. These imaging agents require the incorporation of a radionuclide into a biologically active molecule. The iodine atom in this compound makes it a suitable precursor for radioiodination. The synthesis of novel PET and SPECT imaging agents often involves the preparation of analogues of known biologically active compounds that are designed for radiolabeling. google.com The carbon-iodine bond can be formed using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), allowing for the creation of radiotracers for imaging and therapeutic applications.

Synthesis of Biologically Active Molecules

Intermediate in Agrochemical Synthesis

The principles that make this compound valuable in medicinal chemistry also apply to the synthesis of modern agrochemicals, such as herbicides, insecticides, and fungicides. The creation of effective and selective agrochemicals often requires the synthesis of complex organic molecules. The ability to selectively functionalize the aromatic ring of this compound allows for the systematic modification of a molecular structure to fine-tune its activity against specific pests or weeds while minimizing impact on non-target organisms. The use of bromo-organic compounds as intermediates in the production of agrochemicals is a well-established practice in the chemical industry. researchgate.net

Synthesis of Functional Materials and Polymers

The unique electronic and structural properties of this compound make it an attractive intermediate for the synthesis of advanced functional materials and polymers.

The synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs), liquid crystal displays (LCDs), and conducting polymers, often involves the construction of extended π-conjugated systems. Palladium-catalyzed cross-coupling reactions are the cornerstone of these syntheses. A patent related to metal complexes for organic electronic devices includes this compound, indicating its role as a building block in this field. google.com The stepwise functionalization of this precursor allows for the precise assembly of the complex aromatic and heterocyclic structures that are essential for the desired electronic and photophysical properties of these materials.

Specialty Chemicals, Dyes, and Pigments

This compound is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of a variety of specialty chemicals. Its utility stems from the presence of three distinct reactive sites: a bromine atom, an iodine atom, and a methyl group on a benzene (B151609) ring. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential chemical transformations, making it a valuable precursor for complex molecular architectures.

One of the primary applications of this compound is in the synthesis of substituted indole (B1671886) derivatives. core.ac.ukmagtech.com.cn Indoles are a core structural motif in numerous natural products, pharmaceuticals, and biologically active compounds. rsc.org The synthesis of these high-value specialty chemicals often involves multi-step processes where the strategic introduction of substituents is crucial. For instance, related bromo-indole structures are key intermediates in the synthesis of anti-migraine drugs, highlighting the importance of halogenated precursors in pharmaceutical manufacturing. google.com The 3-bromo-5-iodotoluene moiety can be elaborated through various cross-coupling reactions to introduce complex side chains, ultimately forming the backbones of sophisticated specialty chemicals.

While direct evidence for the use of this compound in the synthesis of specific commercial dyes and pigments is not extensively documented in public literature, its structural class—halogenated aromatic compounds—is fundamental to the dye industry. biosynth.com Halogenated intermediates are frequently employed to produce stable, colored compounds. The bromine and iodine atoms in this compound can serve as anchor points for chromophoric and auxochromic groups, which are responsible for the color and intensity of a dye. Its potential as a precursor lies in its ability to undergo reactions like Ullmann condensation or Buchwald-Hartwig amination to form larger, conjugated systems characteristic of many organic pigments and dyes. Isomers such as 2-bromo-4-iodotoluene are recognized as useful building blocks for creating dyes and other specialized chemicals. biosynth.com

The table below summarizes the roles of this compound as a precursor in the synthesis of specialty chemicals.

| Application Area | Role of this compound | Resulting Products | Key References |

| Pharmaceuticals | Precursor for heterocyclic scaffolds | Substituted indoles, Biologically active compounds | core.ac.ukmagtech.com.cnrsc.orggoogle.com |